molecular formula C17H19N3O B10905425 N'-[(E)-phenyl(pyridin-4-yl)methylidene]pentanehydrazide

N'-[(E)-phenyl(pyridin-4-yl)methylidene]pentanehydrazide

Cat. No.: B10905425
M. Wt: 281.35 g/mol
InChI Key: ZICKSADQCASENA-LVZFUZTISA-N
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Description

N’~1~-[(E)-1-PHENYL-1-(4-PYRIDYL)METHYLIDENE]PENTANOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a phenyl group, a pyridyl group, and a pentanohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-PHENYL-1-(4-PYRIDYL)METHYLIDENE]PENTANOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(E)-1-PHENYL-1-(4-PYRIDYL)METHYLIDENE]PENTANOHYDRAZIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-PHENYL-1-(4-PYRIDYL)METHYLIDENE]PENTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The phenyl and pyridyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or pyridyl compounds.

Scientific Research Applications

N’~1~-[(E)-1-PHENYL-1-(4-PYRIDYL)METHYLIDENE]PENTANOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-PHENYL-1-(4-PYRIDYL)METHYLIDENE]PENTANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and pyridyl groups may also interact with specific binding sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’~1~-[(E)-1-PHENYL-1-(4-PYRIDYL)METHYLIDENE]PENTANOHYDRAZIDE is unique due to its specific combination of phenyl, pyridyl, and pentanohydrazide groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]pentanamide

InChI

InChI=1S/C17H19N3O/c1-2-3-9-16(21)19-20-17(14-7-5-4-6-8-14)15-10-12-18-13-11-15/h4-8,10-13H,2-3,9H2,1H3,(H,19,21)/b20-17+

InChI Key

ZICKSADQCASENA-LVZFUZTISA-N

Isomeric SMILES

CCCCC(=O)N/N=C(\C1=CC=CC=C1)/C2=CC=NC=C2

Canonical SMILES

CCCCC(=O)NN=C(C1=CC=CC=C1)C2=CC=NC=C2

Origin of Product

United States

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